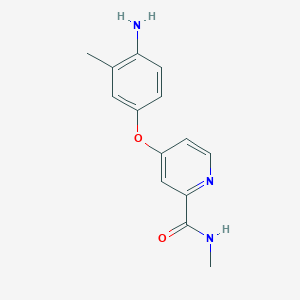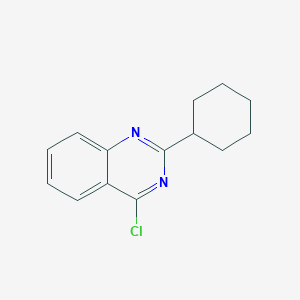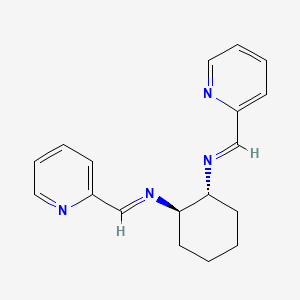
4-(3-Aminophenoxy)pyridine-2-carboxamide
Overview
Description
“4-(3-Aminophenoxy)pyridine-2-carboxamide” is a chemical compound with the CAS Number: 284462-79-9 . It has a molecular weight of 229.24 and its IUPAC name is 4-(3-aminophenoxy)-2-pyridinecarboxamide .
Molecular Structure Analysis
The InChI code for “4-(3-Aminophenoxy)pyridine-2-carboxamide” is 1S/C12H11N3O2/c13-8-2-1-3-9(6-8)17-10-4-5-15-11(7-10)12(14)16/h1-7H,13H2,(H2,14,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Scientific Research Applications
Synthesis and Characterization
Development of Potent Compounds : Research into the synthesis of compounds related to 4-(3-Aminophenoxy)pyridine-2-carboxamide has led to the discovery of molecules with significant biological activities, including potent kinase inhibitors and compounds with antiproliferative properties. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent Met kinase inhibitors, demonstrating complete tumor stasis in specific cancer models following oral administration (Schroeder et al., 2009).
Polymer Synthesis : The compound has been utilized in the synthesis of polyamides and poly(amide-imide)s, showcasing its versatility in creating materials with high thermal stability and solubility in polar solvents. This application is crucial for developing new materials with potential uses in various industrial applications (Saxena et al., 2003).
Biological Activity and Applications
- Antiproliferative and Antibacterial Activity : Compounds synthesized from 4-(3-Aminophenoxy)pyridine-2-carboxamide have shown notable antiproliferative activity against various cancer cell lines. Additionally, some derivatives possess antibacterial activity, underscoring their potential in developing new therapeutic agents (Hung et al., 2014).
Chemical Synthesis Techniques
- Innovative Synthesis Methods : Research has led to the development of novel synthetic approaches for carboxamides and peptides, highlighting the compound's role in advancing synthetic chemistry techniques. For example, a new method for synthesizing carboxamides and peptides without basic promoters or undesired racemization opens up possibilities for producing a wide range of biologically active compounds (Shiina & Kawakita, 2003).
properties
IUPAC Name |
4-(3-aminophenoxy)pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c13-8-2-1-3-9(6-8)17-10-4-5-15-11(7-10)12(14)16/h1-7H,13H2,(H2,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLDTUNRTKHWKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC(=NC=C2)C(=O)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Aminophenoxy)pyridine-2-carboxamide | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


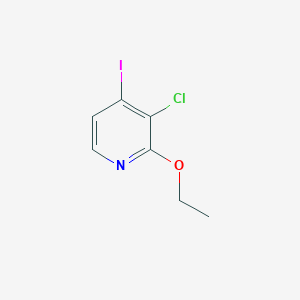
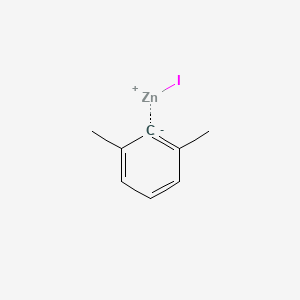
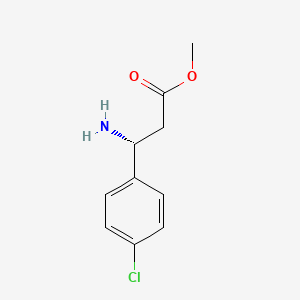
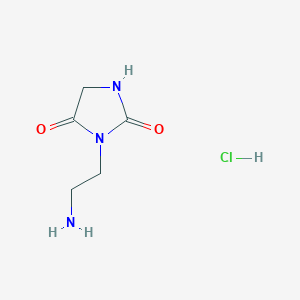
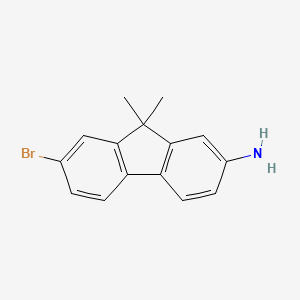
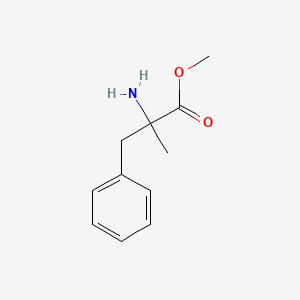
![2-[2-Hydroxy-5-(acetylamino)phenyl]benzothiazole](/img/structure/B3257134.png)
![2-[Cyclohexyl(methyl)amino]ethanol](/img/structure/B3257137.png)
![(3aS,4S,6R,6aR)-6-(6-Hydroxy-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxylic acid](/img/structure/B3257145.png)
